N-(4,7-dichlorobenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide
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Description
N-(4,7-dichlorobenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide, also known as DCB-3503, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of benzamides and has been studied for its various biochemical and physiological effects.
Scientific Research Applications
Electrophysiological Activity
Research on N-substituted imidazolylbenzamides or benzene-sulfonamides, related to the core structure of N-(4,7-dichlorobenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide, has shown potential in cardiac electrophysiological applications. These compounds exhibited potency in in vitro Purkinje fiber assays comparable to known class III agents, suggesting a role in managing arrhythmias and providing a foundation for developing selective class III electrophysiological agents (Morgan et al., 1990).
Antimicrobial and Antifungal Applications
Derivatives of sulfonyl-substituted nitrogen-containing heterocyclic systems have demonstrated significant antimicrobial and antifungal activities. This includes sensitivity to both Gram-positive and Gram-negative bacteria, as well as antifungal action against Candida albicans. The structure of these compounds contains heterocyclic systems that show promise for further studies due to their high antimicrobial activity (Sych et al., 2019).
Antiviral and Antimalarial Potential
Sulfonamide derivatives have been synthesized and evaluated for antiviral activity, including actions against tobacco mosaic virus. This highlights the potential for these compounds to be developed into treatments for viral infections (Chen et al., 2010). Additionally, sulfonamide derivatives have been investigated for their antimalarial activity, offering insights into novel treatments for malaria with potential applications in managing COVID-19 (Fahim & Ismael, 2021).
Anticancer Properties
Indapamide derivatives, which share a sulfonamide component with the chemical of interest, have shown pro-apoptotic activity against cancer cell lines, including melanoma. This suggests a role for such compounds in cancer treatment, highlighting their potential as anticancer agents (Yılmaz et al., 2015).
Catalytic Applications
Compounds containing thiadiazine and sulfonamide moieties have been used as homogeneous catalysts for the synthesis of various organic compounds. This demonstrates the versatility of these chemicals in synthetic organic chemistry, facilitating efficient and green synthesis approaches (Khazaei et al., 2015).
properties
IUPAC Name |
N-(4,7-dichloro-1,3-benzothiazol-2-yl)-3-ethylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2O3S2/c1-2-25(22,23)10-5-3-4-9(8-10)15(21)20-16-19-13-11(17)6-7-12(18)14(13)24-16/h3-8H,2H2,1H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVVSQVSPMJCNDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC3=C(C=CC(=C3S2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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